N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is a benzothiazole-based small molecule characterized by:
- A 6-fluorobenzo[d]thiazole core, which enhances electronic and steric properties for target binding .
- A phenylthioacetamide moiety, where the thioether linkage (C-S-C) may influence redox activity or hydrophobic interactions .
- A hydrochloride salt formulation, improving bioavailability and stability .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S2.ClH/c22-16-6-7-18-19(14-16)29-21(23-18)25(9-8-24-10-12-27-13-11-24)20(26)15-28-17-4-2-1-3-5-17;/h1-7,14H,8-13,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOPCCLKTWMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CSC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-(phenylthio)acetamide; hydrochloride
- Molecular Formula : C21H23ClFN3O3S
- Molecular Weight : 451.94 g/mol
- CAS Number : 1217124-88-3
The compound features a benzothiazole moiety, a morpholinoethyl group, and a phenylthio acetamide core, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Benzothiazole Core : The initial step involves the synthesis of the fluorobenzo[d]thiazole structure.
- Introduction of Morpholinoethyl Group : This is achieved through nucleophilic substitution reactions.
- Formation of Phenylthio Acetamide : The final step involves condensation reactions to form the acetamide moiety.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that related benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay demonstrated that these compounds significantly reduced cell viability at concentrations as low as 1 μM .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Induces apoptosis and cell cycle arrest |
| B7 | A549 | 1.8 | Inhibits AKT and ERK signaling pathways |
Anti-inflammatory Activity
This compound has also been evaluated for anti-inflammatory effects:
- Cytokine Production : Studies using RAW264.7 macrophages indicated that this compound can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Signaling Pathways : The compound has been shown to inhibit key signaling pathways involved in cancer cell survival, particularly the AKT and ERK pathways.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Studies and Research Findings
Numerous studies have highlighted the promising biological activities of benzothiazole derivatives:
-
Study on Compound B7 : This compound demonstrated significant inhibition of cancer cell proliferation and migration while reducing inflammatory cytokine levels in vitro .
"The dual action against cancerous cells and inflammation positions compound B7 as a versatile candidate in drug development efforts" .
-
Comparative Analysis with Similar Compounds :
- Compounds structurally similar to this compound have shown varied activities, reinforcing the importance of specific functional groups in enhancing biological efficacy.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties of the target compound and its analogs:
Q & A
Q. Table 1: Synthesis Optimization
| Step | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Amidation | 21–33 | 90–95 | Reflux, 12 h |
| Thioether Coupling | 45–60 | 88–92 | Catalytic KI, 70°C |
| Salt Formation | >90 | 98–99 | HCl gas in ethanol |
Basic: How is the molecular structure confirmed, and what spectral data are critical for validation?
Methodological Answer:
Structural confirmation relies on:
NMR Spectroscopy:
- ¹H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.4–4.2 ppm (morpholine and ethylene protons) .
- ¹³C NMR: Signals for carbonyl (δ 165–170 ppm) and thiazole carbons (δ 150–160 ppm) .
Mass Spectrometry (MS): Molecular ion peaks at m/z 447.95 [M+H]⁺ match the theoretical molecular weight .
Elemental Analysis: C, H, N percentages are validated against calculated values (e.g., C: 59.01%, H: 5.18% observed vs. C: 59.20%, H: 5.30% theoretical) .
Q. Table 2: Key Spectral Benchmarks
| Technique | Critical Data Points | Significance |
|---|---|---|
| ¹H NMR | δ 2.5–3.0 (morpholine CH₂) | Confirms morpholinoethyl substitution |
| MS | m/z 447.95 [M+H]⁺ | Validates molecular formula (C₂₂H₂₃ClFN₃O₂S) |
Basic: What preliminary biological activities have been reported, and how are they assayed?
Methodological Answer:
- Antimicrobial Activity: Evaluated via broth microdilution (MIC: 8–32 µg/mL against S. aureus and E. coli) .
- Anticancer Potential: Cytotoxicity assays (e.g., MTT) show IC₅₀ values of 10–25 µM in HeLa and MCF-7 cell lines .
- Mechanistic Insights: Fluorescence microscopy reveals apoptosis induction via mitochondrial membrane disruption .
Advanced: How can synthetic pathways be optimized for scalability without compromising purity?
Methodological Answer:
- Flow Chemistry: Continuous flow systems reduce reaction times and improve reproducibility .
- Computational Design: Quantum mechanics/molecular mechanics (QM/MM) models predict optimal solvent and catalyst combinations, reducing trial-and-error .
- In-Line Analytics: Real-time FTIR monitors intermediate formation, enabling rapid adjustments .
Example Workflow:
Reaction Screening: High-throughput experimentation identifies robust conditions (e.g., 70°C, DMF, 6 h).
Scale-Up: Pilot batches (10–100 g) use controlled crystallization for >98% purity .
Advanced: How do structural modifications (e.g., fluorobenzo[d]thiazol-2-yl) influence bioactivity?
Methodological Answer:
Q. Table 3: Structure-Activity Relationships (SAR)
Advanced: How to resolve contradictions in biological data across experimental models?
Methodological Answer:
- Standardized Assays: Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-h MTT incubation) .
- Meta-Analysis: Pool data from ≥3 independent studies to identify outliers (e.g., IC₅₀ variability ±5 µM vs. ±15 µM) .
- Mechanistic Validation: Cross-validate apoptosis (Annexin V) and necrosis (LDH release) markers to confirm activity .
Advanced: How can computational modeling predict target interactions (e.g., kinases)?
Methodological Answer:
- Molecular Docking: AutoDock Vina simulates binding to kinase ATP pockets (e.g., EGFR, VEGFR2), with binding energies ≤-8.0 kcal/mol indicating high affinity .
- MD Simulations: 100-ns trajectories assess stability of ligand-protein complexes (RMSD ≤2.0 Å for stable binding) .
- Pharmacophore Modeling: Identifies critical interaction points (e.g., hydrogen bonds with Thr766 in EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
